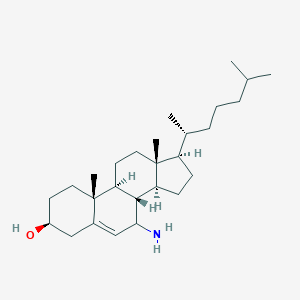

7-Aminocholesterol

描述

Structure

3D Structure

属性

CAS 编号 |

156856-03-0 |

|---|---|

分子式 |

C27H47NO |

分子量 |

401.7 g/mol |

IUPAC 名称 |

(3S,8S,9S,10R,13R,14S,17R)-7-amino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H47NO/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(29)15-19(26)16-24(25)28/h16-18,20-25,29H,6-15,28H2,1-5H3/t18-,20+,21-,22+,23+,24?,25+,26+,27-/m1/s1 |

InChI 键 |

WLHQSAYHIOPMMJ-UOQFGJKXSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)N)C |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)N)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)N)C |

同义词 |

7-Aminocholesterol |

产品来源 |

United States |

Antifungal Mechanisms of Action of 7 Aminocholesterol

Interference with Ergosterol (B1671047) Biosynthesis Pathways

7-Aminocholesterol, a synthetic aminosterol, exhibits its antifungal properties primarily by disrupting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of fungal cell membranes. This interference occurs at multiple enzymatic steps, leading to a cascade of effects that ultimately inhibit fungal growth.

Inhibition of Δ8-Δ7-Sterol Isomerase.

A primary target of this compound is the enzyme Δ8-Δ7-sterol isomerase (ERG2). oup.comoup.com This enzyme catalyzes a crucial step in the latter part of the ergosterol biosynthesis pathway, specifically the isomerization of the double bond from the Δ8 to the Δ7 position in the sterol backbone. By inhibiting this enzyme, this compound causes a partial block in the pathway. oup.comnih.gov This inhibition is a key aspect of its fungicidal activity. oup.comresearchgate.net

Inhibition of C-14 Sterol Reductase (Erg24 and Erg2 Enzymes).

In addition to its effect on Δ8-Δ7-sterol isomerase, this compound also inhibits another vital enzyme in the pathway: C-14 sterol reductase, encoded by the ERG24 and ERG2 genes. oup.comoup.comnih.gov This enzyme is responsible for the reduction of the C-14 methyl group, a necessary modification for the synthesis of functional ergosterol. The dual inhibition of both Δ8-Δ7-sterol isomerase and C-14 sterol reductase significantly disrupts the normal flow of the ergosterol biosynthesis pathway. oup.comnih.gov

Accumulation of Ergosterol Intermediates (e.g., Fecosterol).

The enzymatic blockade imposed by this compound leads to a predictable consequence: the accumulation of upstream ergosterol intermediates. nih.gov One of the prominent intermediates that builds up in fungal cells treated with this compound is fecosterol. nih.gov The accumulation of these abnormal sterols, along with the depletion of ergosterol, alters the physical properties of the fungal cell membrane, leading to increased permeability and ultimately, cell death. nih.gov

Ergosterol Biosynthesis Inhibition by this compound

| Target Enzyme | Gene | Consequence of Inhibition | Reference |

| Δ8-Δ7-Sterol Isomerase | ERG2 | Partial block of the ergosterol pathway | oup.comoup.comnih.gov |

| C-14 Sterol Reductase | ERG24, ERG2 | Disruption of C-14 demethylation | oup.comnih.gov |

Distinct Mechanisms of Action in Fungal Cell Growth Inhibition

While the disruption of ergosterol biosynthesis is a cornerstone of this compound's antifungal activity, its mechanism of inhibiting fungal cell growth is multifaceted and exhibits some unique characteristics compared to other ergosterol biosynthesis inhibitors.

Absence of Complete Ergosterol Formation Inhibition.

A noteworthy aspect of this compound's action is that it inhibits fungal cell growth without causing a complete cessation of ergosterol formation. oup.com This suggests that while the disruption of the ergosterol pathway is significant, it is not the sole reason for its potent antifungal effect. This partial inhibition distinguishes it from other antifungal agents, like morpholines, which also target the same enzymes but may lead to a more complete blockage. oup.com The initial description of this compound noted its ability to inhibit yeast cell growth without entirely halting ergosterol production, hinting at a different mechanism beyond just impairing sterol synthesis. mdpi.com

Hypothesized Perturbation of Sterol-Mediated Signaling Pathways Leading to Cell Proliferation Arrest.

The observation that cell growth is arrested despite the continued, albeit reduced, synthesis of ergosterol has led to the hypothesis that this compound may also perturb sterol-mediated signaling pathways. oup.com Sterols are not only structural components of membranes but also play crucial roles in various cellular signaling processes that regulate cell proliferation. It is postulated that the altered sterol composition, resulting from the partial enzymatic inhibition, sends erroneous signals that lead to a halt in the cell cycle. oup.com Overexpression of the Rta1p protein, for instance, allows for cell growth in the presence of this compound by potentially bypassing this sterol-mediated signaling pathway. oup.com

Antifungal Spectrum in Yeast Species

This compound demonstrates notable antifungal activity against a range of yeast species. Its primary mechanism involves the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity. Research has focused on several key yeast species to elucidate the specific molecular interactions and resistance mechanisms related to this compound.

Saccharomyces cerevisiae

In the model yeast Saccharomyces cerevisiae, this compound (7-ACH) functions as a potent fungicidal agent by targeting the ergosterol biosynthesis pathway. oup.comresearchgate.net The compound is understood to act as a morpholine-like inhibitor, specifically targeting two key enzymes: the Δ8-Δ7 sterol isomerase (encoded by the ERG2 gene) and the C-14 sterol reductase (encoded by the ERG24 gene). oup.comsci-hub.se This inhibition leads to a partial block in the pathway, resulting in the accumulation of abnormal sterol precursors and a depletion of ergosterol. oup.comresearchgate.net However, unlike morpholine (B109124) inhibitors, 7-ACH can inhibit cell growth without completely halting ergosterol formation, suggesting a distinct mechanism of toxicity. oup.com

Resistance to this compound in S. cerevisiae is closely linked to the RTA1 gene. oup.comasm.org Overexpression of RTA1, which encodes a seven-transmembrane helix protein localized to the plasma membrane, confers resistance to the toxic effects of 7-ACH. oup.commdpi.com Conversely, deletion of the RTA1 gene results in increased sensitivity to the compound. researchgate.net The Rta1 protein is believed to be a lipid-translocating exporter. mdpi.comacs.org Interestingly, its resistance mechanism does not appear to involve the efflux of 7-ACH, as its overexpression does not alter the reduction in ergosterol levels caused by the compound. oup.com

Table 1: Research Findings on this compound's Effect on Saccharomyces cerevisiae

| Aspect | Finding | References |

|---|---|---|

| Mechanism of Action | Inhibits Δ8-Δ7 sterol isomerase (Erg2p) and C-14 sterol reductase (Erg24p) in the ergosterol biosynthesis pathway. | oup.com, sci-hub.se |

| Effect | Fungicidal; causes accumulation of abnormal sterol precursors. | researchgate.net |

| Resistance Gene | RTA1 gene overexpression confers resistance. | mdpi.com, oup.com, oup.com |

| Susceptibility | Deletion or disruption of the RTA1 gene increases sensitivity. | researchgate.net |

Cryptococcus neoformans

Cryptococcus neoformans, an encapsulated pathogenic yeast and a primary cause of fungal meningitis, is also susceptible to this compound. mdpi.comnih.gov The antifungal mechanism in this organism is thought to mirror that in S. cerevisiae, involving the inhibition of the ergosterol biosynthesis pathway. nih.gov Specifically, this compound is believed to inhibit the function of the Erg2 and Erg24 enzymes. mdpi.comnih.gov Disruption of this pathway compromises the integrity of the fungal cell membrane, where ergosterol is a crucial component, potentially leading to increased permeability and cell death. mdpi.comnih.gov

A homolog of the S. cerevisiae RTA1 gene has been identified in C. neoformans and plays a direct role in resistance to this compound. nih.govresearchgate.net Studies have shown that strains with a deleted RTA1 gene (rta1Δ) exhibit complete inhibition of growth at a concentration of 1.0 µg/mL of this compound, whereas wild-type strains show normal growth. nih.govresearchgate.net This increased sensitivity is associated with the trapping of a fluorescent derivative of this compound within the rta1Δ mutant cells, suggesting that the Rta1 protein in C. neoformans is involved in transporting the compound. nih.govresearchgate.net

Table 2: Research Findings on this compound's Effect on Cryptococcus neoformans

| Aspect | Finding | References |

|---|---|---|

| Mechanism of Action | Thought to inhibit Erg2 and Erg24 enzymes in the ergosterol biosynthesis pathway. | nih.gov, mdpi.com |

| Effect | Disrupts cell membrane integrity, leading to increased permeability and cell death. | nih.gov |

| Resistance Gene | Homolog of RTA1 is involved in resistance. | nih.gov, researchgate.net |

| Susceptibility | Deletion of the RTA1 gene increases sensitivity and causes the drug to be trapped within the cell. | nih.gov |

Candida albicans

The opportunistic pathogen Candida albicans is another yeast species against which aminosterols, including this compound, have shown potential activity. sci-hub.semdpi.com The mechanisms of action and resistance in C. albicans involve homologs of the S. cerevisiae RTA1 gene. C. albicans possesses several genes encoding Rta1-family proteins, including RTA2 and RTA3. rjptonline.orgnih.gov

Deletion of the RTA2 gene has been shown to increase the susceptibility of C. albicans to this compound. nih.gov The RTA3 gene, which is homologous to S. cerevisiae RTA1, has been implicated in azole resistance, and its upregulation may contribute to this phenotype. asm.orgasm.org While the precise function of these proteins is still under investigation, Rta3 is localized to the plasma membrane and is thought to be a putative lipid translocase. nih.gov Its role in conferring tolerance to other antifungal compounds highlights the importance of this family of proteins in defending Candida cells from xenobiotics. nih.gov

Table 3: Research Findings on this compound's Effect on Candida albicans

| Aspect | Finding | References |

|---|---|---|

| Mechanism of Action | Activity is linked to the inhibition of the ergosterol biosynthesis pathway. | sci-hub.se |

| Resistance Genes | RTA2 and RTA3, homologs of S. cerevisiae RTA1, are involved in resistance/susceptibility. | researchgate.net, asm.org, nih.gov |

| Susceptibility | Deletion of RTA2 increases susceptibility to this compound. | nih.gov |

| Related Gene Function | Upregulation of RTA3 may contribute to the azole-resistant phenotype. | asm.org |

Antibacterial Activity of 7 Aminocholesterol

Efficacy Against Gram-Positive Bacterial Species

Research has shown that 7-aminocholesterol is a potent inhibitor of several Gram-positive bacteria. oup.comnih.govoup.com A study published in FEMS Microbiology Letters reported that this compound exhibited significant antibiotic activity against a range of Gram-positive species, with a 50% growth inhibitory concentration (GIC-50) of approximately 3 μM for the tested strains. oup.comnih.govoup.com This indicates its potential as a broad-spectrum agent against this class of bacteria.

This compound has been shown to be effective against Listeria innocua. oup.comnih.govoup.com Studies have determined its 50% growth inhibitory concentration (GIC-50) to be 3 μM against this bacterium. oup.comnih.govoup.com

Similarly, the antibacterial activity of this compound extends to the pathogenic species Listeria monocytogenes. oup.comnih.govoup.com Research has established a 50% growth inhibitory concentration (GIC-50) of 3 μM for this bacterium as well. oup.comnih.govoup.com

Staphylococcus aureus, a common and often drug-resistant pathogen, is also susceptible to this compound. oup.comnih.govoup.comsemanticscholar.org The compound has demonstrated a 50% growth inhibitory concentration (GIC-50) of 3 μM against S. aureus. oup.comnih.govoup.com This suggests its potential for addressing infections caused by this significant bacterium.

The efficacy of this compound has also been observed against Enterococcus hirae. oup.comnih.govoup.com A 50% growth inhibitory concentration (GIC-50) of 3 μM has been reported, highlighting its consistent activity against various Gram-positive species. oup.comnih.govoup.com

This compound has displayed antibiotic activity against Bacillus cereus. oup.comnih.govoup.comjidc.org The reported 50% growth inhibitory concentration (GIC-50) against this bacterium is between 2-3 μM. uchile.cl

Table 1: Efficacy of this compound Against Gram-Positive Bacteria

| Bacterial Species | 50% Growth Inhibitory Concentration (GIC-50) (μM) |

|---|---|

| Listeria innocua | 3 oup.comnih.govoup.com |

| Listeria monocytogenes | 3 oup.comnih.govoup.com |

| Staphylococcus aureus | 3 oup.comnih.govoup.com |

| Enterococcus hirae | 3 oup.comnih.govoup.com |

Differential Activity Against Gram-Negative Bacteria

In contrast to its potent effects on Gram-positive bacteria, this compound shows significantly less activity against Gram-negative bacteria. oup.comsemanticscholar.org Research indicates that the compound is much less potent against Escherichia coli, with a 50% growth inhibitory concentration (GIC-50) greater than 50 μM. oup.com Furthermore, no inhibition was observed against Pseudomonas aeruginosa under the tested conditions. oup.com This differential activity suggests a mechanism of action that is more effective against the cellular structure of Gram-positive bacteria.

Table 2: Efficacy of this compound Against Gram-Negative Bacteria

| Bacterial Species | 50% Growth Inhibitory Concentration (GIC-50) (μM) |

|---|---|

| Escherichia coli | >50 oup.com |

Anti Parasitic Activity and Molecular Targets of 7 Aminocholesterol

Antileishmanial Efficacy on Promastigotes and Intramacrophage Amastigotes

7-Aminocholesterol has shown effectiveness against both the promastigote and the clinically relevant intramacrophage amastigote stages of Leishmania. Specifically, 7α-aminocholesterol and 7β-aminomethylcholesterol have demonstrated activity against L. donovani promastigotes, with IC₅₀ values in the range of 1 to 3 μM. nih.gov These compounds were also found to be active against intramacrophage amastigotes with an IC₅₀ value of 1.3 μM. nih.gov Further studies on L. donovani (LV9) intramacrophage amastigotes confirmed the in vitro antileishmanial activity of 7α-aminocholesterol, exhibiting an IC₅₀ value of 1.31 µM. nih.gov

In studies involving L. infantum, 7α-aminocholesterol affected the viability of stationary phase promastigotes in a dose-dependent manner after 24 hours of exposure. nih.gov This activity highlights its potential as a leishmanicidal agent.

Table 1: Antileishmanial Activity of this compound Derivatives

| Compound | Parasite Species | Parasite Stage | IC₅₀ Value (µM) |

|---|---|---|---|

| 7α/β-aminocholesterol | L. donovani | Promastigotes | 1 - 3 |

| 7α/β-aminocholesterol | L. donovani | Intramacrophage Amastigotes | 1.3 |

| 7α-aminocholesterol | L. donovani (LV9) | Intramacrophage Amastigotes | 1.31 |

| 7α-aminocholesterol | L. infantum | Promastigotes | Dose-dependent activity |

Interaction with Eukaryotic Initiation Factor 4A (eIF4A) Proteins

The molecular mechanism behind the antileishmanial activity of this compound involves its interaction with the eukaryotic initiation factor 4A (eIF4A). nih.gov This protein is a DEAD-box RNA helicase that plays a crucial role in the initiation of protein synthesis. By targeting this essential enzyme, this compound disrupts a fundamental cellular process in the parasite.

Higher Inhibitory Efficiency and Specificity Towards Leishmania eIF4A ATPase Activity

A key finding is the selective inhibition of the Leishmania eIF4A (LieIF4A) by 7α-aminocholesterol compared to its mammalian ortholog. nih.govmdpi.com Kinetic analyses have revealed that 7α-aminocholesterol inhibits the RNA-dependent ATPase activity of LieIF4A with a significantly higher affinity than the mouse eIF4A (eIF4AMus), which has an identical amino acid sequence to human eIF4AI. nih.govmdpi.com

The inhibition constant (Ki) for 7α-aminocholesterol against LieIF4A was determined to be 8.6 µM, demonstrating a binding affinity approximately 9.4-fold higher than for the mammalian eIF4AMus, which had a Ki of 80.5 μM. nih.gov This indicates a notable specificity of the compound for the parasite's enzyme. nih.govmdpi.com In contrast, cholesterol itself showed no inhibitory effect on the ATPase activity of either LieIF4A or the mammalian eIF4AI. nih.govnih.gov

Docking simulations have provided insights into the structural basis for this inhibitory activity, highlighting the importance of the double bond between carbons C5 and C6 and the amino group at the C7 position in 7α-aminocholesterol for its interaction with LieIF4A. nih.govaphrc.orgresearchgate.net The absence of the amino group abolishes the inhibitory effect on the ATPase activity of both the Leishmania and mammalian eIF4A proteins. nih.gov This differential interaction makes LieIF4A a promising target for the development of drugs against leishmaniasis. nih.govaphrc.org

Table 2: Comparative Inhibition of eIF4A ATPase Activity by 7α-Aminocholesterol

| Enzyme | Organism | Kᵢ Value (µM) |

|---|---|---|

| LieIF4A | Leishmania infantum | 8.6 |

| eIF4AMus | Mouse (Mammalian) | 80.5 |

Cellular and Molecular Responses to 7 Aminocholesterol

Fungal Resistance Mechanisms

The ability of fungal species to counteract the effects of antifungal agents is a critical area of study. In response to the aminosterol compound 7-Aminocholesterol, specific genetic and cellular mechanisms have been identified that confer resistance. A key element in this resistance is a family of proteins encoded by genes such as RTA1.

The RTA1-like family consists of fungal proteins characterized by multiple transmembrane regions. ebi.ac.uk These proteins are integral to providing resistance against specific chemical compounds, most notably this compound. ebi.ac.uk The family includes proteins such as Rta1p in Saccharomyces cerevisiae and Cryptococcus neoformans, and the related Rta3p in Candida albicans. bohrium.comnih.govoup.com

The RTA1 gene in Saccharomyces cerevisiae was first identified during a genetic screen for genes that, when present on a high-copy number plasmid, provided resistance to this compound (7-ACH). oup.com Overexpression of RTA1 confers resistance to this antimicrobial sterol. nih.govresearchgate.net While the RTA1 gene is not essential for the viability of the yeast under normal growth conditions, its deletion (rta1Δ) results in decreased resistance to this compound. oup.comnih.gov

Interestingly, the mechanism of resistance may not be a simple efflux pump for the compound. Studies have shown that the addition of 7-ACH leads to a comparable decrease in ergosterol (B1671047) levels in yeast cells, regardless of whether they contain the RTA1 gene on a plasmid, suggesting Rta1p is not directly involved in pumping 7-ACH out of the cell. oup.com The Rta1 protein belongs to the lipid-translocating exporter (LTE) family and has a paralog, YLR046C, which arose from whole-genome duplication. yeastgenome.org

In the pathogenic yeast Cryptococcus neoformans, the RTA1 gene is demonstrably involved in resistance to this compound. researchgate.netnih.gov To investigate its function, researchers created a knockout strain (rta1Δ) and a reconstituted strain (rta1Δ+RTA1). bohrium.comnih.gov Phenotypic testing revealed that the rta1Δ strain was significantly more sensitive to this compound compared to the wild-type (H99) and the reconstituted strains. bohrium.comnih.gov

Complete inhibition of the rta1Δ strain's growth was observed at a concentration of 1.0 µg/mL of this compound, a level at which the wild-type and reconstituted strains showed normal growth. nih.gov This sensitivity profile is consistent with findings in S. cerevisiae. nih.gov Further experiments using a fluorescently labeled version of this compound (dansyl this compound) showed that the compound becomes trapped within the rta1Δ cells, supporting the hypothesis that Rta1p is involved in transporting the drug out of the cell. bohrium.comnih.gov Beyond its role in drug resistance, Cn RTA1 is also implicated in the secretion of key virulence factors. bohrium.comnih.gov

Table 1: Sensitivity of Cryptococcus neoformans Strains to this compound

| Strain | Genotype | Growth at 0.5 µg/mL this compound | Growth at 1.0 µg/mL this compound |

|---|---|---|---|

| H99 | Wild-Type | Normal Growth | Normal Growth |

| rta1Δ | Knockout | Mildly Inhibited | Completely Inhibited |

| rta1Δ+RTA1 | Reconstituted | Normal Growth | Normal Growth |

In the opportunistic pathogen Candida albicans, the gene RTA3 is a member of the Rta1-like family of lipid-translocating exporters. nih.gov Its name, "Resistance to this compound," was assigned due to its homology and function, and it is annotated as a putative lipid translocase. nih.gov The Rta3 protein plays a role in providing tolerance to the alkylphosphocholine analog miltefosine. nih.gov Research indicates that Rta3 is also involved in regulating the asymmetric distribution of phosphatidylcholine across the plasma membrane and has a novel function in the Bcr1-regulated pathway for biofilm development. nih.gov

Proteins of the RTA1 family, including Rta1p and Rta3p, are predicted to be transmembrane proteins. bohrium.comresearchgate.net Structural predictions suggest they possess a seven-transmembrane helix topology, a feature that influences their localization and function within the cell. bohrium.comnih.govoup.com

Experimental evidence confirms that RTA1/RTA3 family proteins are localized to the plasma membrane in various fungal species. nih.govnih.govnih.gov

In Saccharomyces cerevisiae , Rta1p has been identified as being located in the plasma membrane. yeastgenome.orgnih.gov

In Cryptococcus neoformans , studies involving transmission electron microscopy and the observation of vesicle accumulation near the cell membrane in the rta1Δ mutant suggest that Rta1 is a transmembrane protein located at the plasma membrane. bohrium.comnih.govresearchgate.netnih.gov

In Candida albicans , immunofluorescence studies visualizing a tagged version of the Rta3 protein (Rta3-Myc) demonstrated that it is primarily localized to the plasma membrane. nih.gov This localization is consistent with its predicted seven-transmembrane structure. nih.gov

Table 2: Summary of RTA1/RTA3 Protein Characteristics

| Fungus | Protein | Predicted Topology | Confirmed Localization |

|---|---|---|---|

| Saccharomyces cerevisiae | Rta1p | 7-transmembrane helix | Plasma Membrane |

| Cryptococcus neoformans | Rta1p | 7-transmembrane helix | Plasma Membrane |

| Candida albicans | Rta3p | 7-transmembrane domain | Plasma Membrane |

RTA1/RTA3 Protein Localization and Topology

Seven-Transmembrane Domain (7TMD) Topology

Proteins of the Rta1-like family, including RTA1 and RTA3, are characterized by a distinct seven-transmembrane domain (7TMD) topology. nih.govresearchgate.net This structure is a defining feature of the family and is predicted by bioinformatic analyses such as the TMHMM program. nih.gov The 7TMD architecture, which consists of seven alpha-helical segments that span the plasma membrane, is reminiscent of the structure of G-protein-coupled receptors (GPCRs), a large and diverse group of signal-transducing receptors. researchgate.netnih.gov In Candida albicans, Rta3 is a member of this family and possesses this 7TMD structure. nih.govnih.gov Similarly, in Cryptococcus neoformans, the Rta1 protein is also predicted to be a seven-helix bundle transmembrane protein. nih.govbohrium.com This conserved topology suggests a primary role for these proteins as regulatory or transport elements embedded within the plasma membrane rather than as cytosolic enzymes. researchgate.net

| Protein | Organism | Predicted Topology | Key Structural Feature |

| CaRta3 | Candida albicans | 7-transmembrane domains (7TMD) | Similar to G-protein-coupled receptors (GPCRs) nih.govresearchgate.net |

| CnRTA1 | Cryptococcus neoformans | 7-helix transmembrane bundle | Predicted pore-like channel nih.gov |

| ScRsb1 | Saccharomyces cerevisiae | 7-transmembrane domains (7TMD) | Ortholog of CaRta3 nih.gov |

Functional Implications of RTA1/RTA3

The 7TMD structure of RTA1 and RTA3 underpins their diverse functional roles at the plasma membrane. These proteins are not merely passive structural components but are active participants in sterol transport, maintenance of membrane lipid organization, and cellular secretion pathways.

Involvement in Sterol Translocation Hypothesis

A primary function attributed to RTA1 is its role in conferring resistance to this compound, likely by mediating its export from the cell. nih.govbohrium.com This is supported by studies in Cryptococcus neoformans where deletion of the RTA1 gene results in hypersensitivity to this compound. nih.govresearchgate.net Experiments using a fluorescently labeled version of this compound demonstrated that in strains lacking RTA1 (rta1Δ), the compound accumulates within the cell. nih.govresearchgate.net In contrast, wild-type and reconstituted strains did not show this intracellular accumulation, suggesting that RTA1 is responsible for transporting this compound out of the cell. nih.gov This function is consistent with a model where Rta1 acts as a channel or pump to export the antimicrobial sterol, thereby preventing its cytotoxic effects. nih.govbohrium.com

Regulatory Role in Membrane Lipid Asymmetry

In eukaryotic cells, the plasma membrane exhibits a specific and crucial asymmetric distribution of lipids between its two leaflets. nih.govnih.govmdpi.com The Rta3 protein in Candida albicans has been identified as a key regulator in maintaining this asymmetry, particularly for phosphatidylcholine (PC). nih.govresearchgate.net Normally, aminophospholipids are confined to the inner, cytoplasmic leaflet, while choline-containing phospholipids (B1166683) are enriched in the outer leaflet. nih.govmdpi.com Rta3, localized at the plasma membrane, is believed to function as a regulatory protein that helps preserve this arrangement. researchgate.net Deletion of the RTA3 gene leads to a disruption of this asymmetry, highlighting its importance in the spatial organization of membrane lipids. nih.govnih.gov

Modulation of Phosphatidylcholine Flippase Activity

The maintenance of lipid asymmetry is an active, energy-dependent process mediated by lipid transporters, including flippases, which move specific lipids from the outer to the inner leaflet. nih.govnih.govbiorxiv.org The Rta3 protein in C. albicans appears to exert its regulatory function by modulating the activity of these transporters. nih.govresearchgate.net Studies have shown that strains lacking RTA3 (rta3Δ/Δ) exhibit an increased inward translocation, or "flip," of fluorescently labeled phosphatidylcholine (PC). nih.govnih.gov This finding suggests that Rta3 acts as a negative regulator of PC-specific flippase activity. researchgate.net Rather than being a lipid translocator itself, Rta3 likely influences the signaling pathways that control the activity of unidentified PC-specific flippases, thereby helping to maintain the low concentration of PC in the inner leaflet of the plasma membrane. researchgate.net

Association with Vesicle Trafficking and Secretion Pathways

Beyond its roles in drug resistance and lipid asymmetry, RTA1 has been implicated in the broader cellular processes of vesicle trafficking and protein secretion. nih.govnih.gov In C. neoformans, deletion of the RTA1 gene leads to a discernible accumulation of vesicles within the cytoplasm, particularly near the plasma membrane. nih.govbohrium.comnih.gov This phenotype points to a defect in the final stages of secretion, where vesicles are meant to fuse with the cell membrane to release their contents. nih.gov This suggests that Rta1, as a transmembrane protein located at the cell periphery, may act as a gatekeeper or facilitator for the export of vesicles containing crucial fungal virulence factors. bohrium.comnih.gov

The link between RTA1 and secretion is further specified by its connection to the exocyst complex, a multi-protein assembly required for tethering secretory vesicles to the plasma membrane prior to fusion. nih.gov Research in C. neoformans has specifically shown that RTA1 is involved in a secretion pathway mediated by the Exocyst Complex Component 3 (Sec6). nih.govnih.gov Deletion of RTA1 impairs the secretion of major virulence factors such as urease and laccase. nih.govresearchgate.net Furthermore, the expression of RTA1 was observed to increase in a mutant with impaired Sec6 function, suggesting a compensatory or regulatory link between RTA1 and this specific secretion pathway. nih.govnih.gov This evidence places RTA1 as a component or modulator of the Sec6-mediated exocytic machinery. nih.gov

| Function | Associated Protein | Organism | Key Research Finding |

| Sterol Translocation | CnRTA1 | Cryptococcus neoformans | Deletion of RTA1 leads to intracellular accumulation of this compound. nih.govresearchgate.net |

| Membrane Lipid Asymmetry | CaRta3 | Candida albicans | Regulates the asymmetric distribution of phosphatidylcholine (PC) in the plasma membrane. nih.govresearchgate.net |

| Modulation of Flippase Activity | CaRta3 | Candida albicans | Acts as a negative regulator of PC-specific flippase activity. nih.govresearchgate.net |

| Vesicle Trafficking | CnRTA1 | Cryptococcus neoformans | Deletion of RTA1 causes accumulation of vesicles near the plasma membrane. nih.govbohrium.comnih.gov |

| Sec6-Mediated Secretion | CnRTA1 | Cryptococcus neoformans | Implicated in the Sec6-mediated secretion of fungal virulence factors. nih.govnih.gov |

Secretory 14 (Sec14) Pathway

The Secretory 14 (Sec14) pathway is implicated in the cellular response to this compound, primarily through its connection to the expression of the resistance gene RTA1. In the pathogenic yeast Cryptococcus neoformans, expression of RTA1 was found to be reduced in a mutant strain lacking the SEC14 gene (a sec14Δ mutant). researchgate.netnih.gov This suggests that a functional Sec14 pathway is necessary for the proper expression of RTA1, which in turn confers resistance to this compound. researchgate.netnih.gov The Sec14 pathway itself is involved in creating specific vesicles at the Golgi complex that transport various molecules. nih.govresearchgate.net For instance, it facilitates the transport of phospholipase B and acid phosphatase to the cell periphery or vacuoles. nih.govresearchgate.netmdpi.com The pathway is centered around Sec14p, a phosphatidylinositol (PI) transfer protein that acts as a lipid sensor, coordinating lipid metabolism to maintain Golgi structure and function for vesicle formation. researchgate.netmdpi.com

Sav1/Sec4 Pathway

The Sav1/Sec4 pathway, another crucial secretion route, is also connected to the mechanisms of cellular resistance and response, although its direct interaction with this compound is less characterized. This pathway is primarily known for its role in the vesicle-mediated exocytic secretion of molecules like the major capsule component in C. neoformans, glucuronoxylomannan (GXM). nih.gov The protein Rta1p, which provides resistance to this compound, is thought to be involved in the Sav1/Sec4 secretion pathway, potentially acting as a gatekeeper for the transport of exosomes or vesicles containing virulence factors across the cell membrane. bohrium.com This places the cellular machinery for resisting this compound in close functional proximity to key secretory pathways. nih.govbohrium.com

Transcriptional Regulation of Resistance Genes

Resistance to this compound is not a passive process but is actively managed at the genetic level through a complex network of transcriptional activators and repressors that control the expression of key resistance genes, such as RTA1. oup.comnih.gov

Role of Pleiotropic Drug Resistance (PDR) Transcription Factors (Pdr1p, Upc2p)

The expression of the RTA1 gene, a primary determinant of this compound resistance, is positively regulated by the transcription factors Pdr1p and Upc2p. oup.comnih.gov These factors are key components of the Pleiotropic Drug Resistance (PDR) network, a system that allows yeast to defend against a wide array of xenobiotic compounds. srce.hr The involvement of Pdr1p and Upc2p indicates a shared regulatory mechanism between the response to this compound and broader antifungal resistance, as well as sterol biosynthesis. oup.comnih.gov Upc2p is also known to regulate genes involved in the response to disruptions in ergosterol biosynthesis. mdpi.com The identification of binding motifs for Upc2 in the promoter region of the C. neoformans RTA1 gene further solidifies this connection. mdpi.com

| Factor | Type | Role in this compound Response |

| Pdr1p | Transcriptional Activator | Provides positive input for the expression of the RTA1 resistance gene. oup.comnih.gov |

| Upc2p | Transcriptional Activator | Provides positive input for the expression of the RTA1 resistance gene; links resistance to sterol biosynthesis regulation. mdpi.comoup.comnih.gov |

Regulation by Hypoxic Conditions and Heme Deficiency

Cellular resistance to this compound is significantly influenced by oxygen availability. oup.comnih.gov Studies have demonstrated that resistance mediated by the RTA1 gene is heightened under hypoxic (low oxygen) conditions, which is correlated with an increased level of the Rta1p protein. oup.comnih.gov This phenomenon is linked to the transcriptional control of RTA1. The gene's promoter contains regions that are targeted by repressors of hypoxic genes, suggesting that in the absence of oxygen, this repression is lifted, allowing for greater RTA1 expression. oup.comnih.gov Heme, a molecule requiring oxygen for its synthesis, is intrinsically linked to this process. Heme deficiency can impact cellular signaling and energy production. nih.govnih.gov The transcriptional repressors that are sensitive to hypoxic conditions, such as Rox1p, are themselves regulated by heme availability, thus linking the cellular heme status to the regulation of this compound resistance. oup.comnih.gov

Involvement of Transcriptional Repressors (Tup1, Rox1p, Mot3p)

The expression of the RTA1 gene is kept in check by several transcriptional repressors. oup.comnih.gov Deletion mapping and reporter gene assays have identified the regions in the RTA1 promoter responsible for negative regulation by Tup1 and two repressors of hypoxic genes, Rox1p and Mot3p. oup.comnih.gov These three proteins act to suppress the transcription of RTA1 under normal oxygen conditions. oup.comnih.gov Mot3p and Rox1p, in particular, are known to act synergistically. oup.com The presence of binding motifs for these repressors in the promoter of the RTA1 gene in C. neoformans suggests this regulatory mechanism is conserved across different fungal species. mdpi.com

| Repressor | Type | Role in this compound Response |

| Tup1 | Transcriptional Repressor | Negatively regulates the RTA1 promoter. oup.comnih.gov |

| Rox1p | Transcriptional Repressor (Hypoxic) | Synergistically represses the RTA1 promoter under normal oxygen conditions. mdpi.comoup.comnih.gov |

| Mot3p | Transcriptional Repressor (Hypoxic) | Synergistically represses the RTA1 promoter under normal oxygen conditions. mdpi.comoup.comnih.gov |

Interactions with Sphingolipid Metabolism and Signaling

The cellular response to this compound is intertwined with sphingolipid metabolism, a critical pathway for building cell membranes and for cell signaling. oup.comnih.gov Overexpression of the RTA1 gene, which confers resistance to this compound, has been shown to alter the cell's response to phytosphingosine (B30862), a key precursor in the sphingolipid signaling pathway. oup.comnih.gov This finding points to a functional link between the mechanisms of drug resistance and the regulation of these essential lipids. The transcriptional control of RTA1 itself highlights this connection, as it shares regulatory inputs with genes involved in both pleiotropic drug resistance and sphingolipid metabolism, creating a coordinated cellular response network. oup.comnih.gov

Effects on Phytosphingosine Response

Research into the direct effects of this compound on the phytosphingosine response is limited, with current understanding largely derived from studies on homologous resistance genes in fungi. While a direct modulatory effect of this compound on phytosphingosine signaling or metabolism has not been explicitly demonstrated, an indirect relationship has been suggested through the study of the RTA1 gene and its homolog, RSB1, in yeast.

In the yeast Saccharomyces cerevisiae, the gene RTA1 is known to confer resistance to this compound when it is overexpressed. nih.gov A homolog of RTA1 in S. cerevisiae, known as RSB1, has been shown to protect the cell from the toxic effects of exogenous phytosphingosine (PHS) accumulation. nih.govbohrium.com This has led to the hypothesis that there may be a functional overlap or similar mechanism of action between resistance to this compound and the management of phytosphingosine levels within the cell.

However, studies in the pathogenic yeast Cryptococcus neoformans have not substantiated a direct link. In these studies, while the deletion of the RTA1 gene resulted in increased sensitivity to this compound, it did not appear to affect the cellular response to phytosphingosine buildup. nih.govbohrium.commdpi.com Researchers tested for a difference in resistance to both this compound and phytosphingosine and observed a discernible effect only for this compound. bohrium.commdpi.com

The proposed mechanism of this compound's antifungal activity involves the inhibition of the ergosterol biosynthesis pathway, which is distinct from the sphingolipid metabolic pathways that involve phytosphingosine. nih.govmdpi.com

Table of Research Findings on RTA1 and Phytosphingosine Homology

| Organism | Gene | Function | Observed Effect of this compound | Reference |

| Saccharomyces cerevisiae | RTA1 | Confers resistance to this compound | Overexpression leads to resistance. | nih.gov |

| Saccharomyces cerevisiae | RSB1 | Protects against exogenous phytosphingosine toxicity | Not directly tested with this compound. | nih.govbohrium.com |

| Cryptococcus neoformans | RTA1 | Confers resistance to this compound | Deletion increases sensitivity to this compound, but no observed effect on phytosphingosine response. | nih.govbohrium.commdpi.com |

Synthetic Biology and Derivative Research of 7 Aminocholesterol

Stereoselective Synthesis Methodologies (e.g., Titanium Reductive Amination)

The stereoselective synthesis of 7-aminocholesterol and its derivatives is crucial for controlling their biological activity. The orientation of the amino group at the C-7 position, either alpha (α) or beta (β), significantly influences the compound's properties. A key intermediate in these synthetic pathways is 7-ketocholesterol.

One of the prominent methods for achieving stereoselectivity is through reductive amination. This process involves the reaction of a ketone, in this case, 7-ketocholesterol, with an amine in the presence of a reducing agent. Titanium (IV) isopropoxide has been effectively used as a Lewis acid catalyst and water scavenger to facilitate the formation of an imine intermediate, which is then reduced.

For instance, the reductive amination of 7-ketocholesterol can lead to the formation of both 7α- and 7β-aminocholesterol. The choice of reagents and reaction conditions can influence the stereochemical outcome. One reported method involves the reductive amination of 7-ketocholesterol with diaminopropane, which, due to steric factors, predominantly yields the 7α-epimer nih.gov. Another approach utilizes a titanium reductive amination reaction, which has been shown to produce high chemical yields, in some cases up to 95% researchgate.net. This method has been employed to synthesize a series of 7-amino- and polyaminosterol analogues researchgate.net.

The general procedure for titanium-mediated reductive amination involves reacting the ketone with an amine (or an ammonium salt and a base) and titanium(IV) isopropoxide, followed by reduction with an agent like sodium borohydride mdma.ch. This versatile method allows for the introduction of various amino functionalities at the C-7 position.

Development of Aminosterol Derivatives and Analogues

Building upon the core structure of this compound, researchers have developed a range of derivatives and analogues to explore and enhance their therapeutic potential, particularly as antimicrobial agents. A significant focus has been on creating analogues of naturally occurring aminosterols like squalamine and trodusquemine.

Squalamine and trodusquemine are potent, broad-spectrum antimicrobial agents originally isolated from the dogfish shark. Their structures feature a polyamine side chain attached to a steroid scaffold. Researchers have utilized this compound as a key intermediate to synthesize analogues where the polyamine chain is attached at the C-7 position of the cholesterol backbone nih.gov.

For example, 7α- and 7β-spermidinylcholesterol, which are analogues of squalamine dessulfate, have been synthesized from 7α- and 7β-aminocholesterol respectively nih.gov. This was the first instance of modifying the spermidine position to the steroid ring of squalamine analogues nih.gov. The synthesis involved the alkylation of the 7-amino group with a suitable polyamine precursor nih.gov. These synthesized analogues have demonstrated antibacterial and antifungal activities comparable to squalamine nih.gov.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies have provided insights into the features that contribute to their antimicrobial potency.

Research has shown that the cationic charge and the length of the polyamine chain are highly correlated with biological activity researchgate.net. A series of 7-aminosterol derivatives were synthesized and evaluated for their in vitro antimicrobial properties against various human pathogens researchgate.net. The results indicated that the nature of the amino group attached to the sterol moiety plays a significant role in the activity of these compounds researchgate.net.

The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentrations (MICs) against different bacterial and fungal strains. For instance, several 7-aminosterol derivatives have shown excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with MICs ranging from 2.5 to 10 μg/mL researchgate.net. Some derivatives also exhibit activity against the Gram-negative bacterium Escherichia coli within the same concentration range researchgate.net. The parent compound, this compound, has also been shown to possess antibiotic activity against Gram-positive bacteria, with a 50% growth inhibitory concentration of 3 μM against several strains nih.gov.

The table below summarizes the antimicrobial activity of selected this compound derivatives.

| Compound/Derivative | Target Organism(s) | Activity (MIC/IC50) | Reference |

| This compound | Gram-positive bacteria (Listeria innocua, L. monocytogenes, Staphylococcus aureus, Enterococcus hirae, Bacillus cereus) | IC50: 3 µM | nih.gov |

| 7-Aminosterol Derivatives | Gram-positive bacteria (Staphylococcus aureus, Streptococcus faecalis) | MIC: 2.5 - 10 µg/mL | researchgate.net |

| 7-Aminosterol Derivatives | Gram-negative bacteria (Escherichia coli) | MIC: 2.5 - 10 µg/mL | researchgate.net |

Advanced Spectroscopic and Computational Studies

Molecular Interactions with Metal Clusters

The interaction of 7-aminocholesterol with metal clusters has been a subject of non-empirical studies, providing significant insights into the coordination and stability of the resulting complexes. These investigations are crucial for understanding the potential applications of these hybrid systems.

Research has shown that this compound (NCh) possesses two primary active centers for coordination with metal clusters: the lone electron pairs on the nitrogen (N) and oxygen (O) atoms. msu.suresearchgate.net Studies involving small silver clusters, specifically Agn where n ranges from 1 to 3 and also includes n=13, have been conducted to evaluate the geometric structure and interaction energy of the "silver-7-aminocholesterol" complexes. msu.suresearchgate.net

A consistent finding across these studies is that the coordination of the silver cluster to the nitrogen atom of the amino group is energetically more favorable in all considered cases. msu.suresearchgate.net The stability of these complexes is influenced by the size of the metal cluster. researchgate.net Among the studied configurations, the Ag₃–NCh complex, where the silver trimer is coordinated to the nitrogen atom, has been identified as the most stable. msu.suresearchgate.net The dissociation energy for this particular complex has been calculated to be 15.6 kcal/mol. msu.suresearchgate.net This preference for nitrogen coordination highlights the specific nature of the interaction between this compound and silver clusters.

Table 1: Coordination Preferences of this compound with Silver Clusters

| Interacting Moiety | Preferred Coordination Site on this compound | Supporting Evidence |

|---|---|---|

| Silver Clusters (Agn, n=1-3, 13) | Nitrogen Atom | Computational studies show lower energy for N-coordination compared to O-coordination. msu.suresearchgate.net |

Density Functional Theory (DFT) has been the primary computational method employed to investigate the structures and energetics of this compound and its complexes with silver clusters. msu.suresearchgate.net Specifically, the B3LYP5 parameterization of DFT has been utilized to calculate the structures of small silver clusters (Agn, where n = 1–3, and n = 13) and their corresponding complexes with this compound. msu.suresearchgate.netchemnet.rucyberleninka.ru

These DFT calculations have been instrumental in determining the trends in the geometric structure and the interaction energy of the silver-7-aminocholesterol complexes as a function of the metal cluster's size. researchgate.net The calculations confirmed that the this compound ligand has two active coordination centers at the N- and O-atoms. msu.suresearchgate.netchemnet.ru Furthermore, the theoretical analysis consistently revealed that coordination to the nitrogen atom is the preferred mode of interaction for all silver clusters studied. msu.suresearchgate.net The stability of the complexes was quantified through the calculation of dissociation energies, with the Ag₃–(N)–NCh complex demonstrating the highest stability. msu.suresearchgate.net

Table 2: DFT Calculation Summary for this compound-Silver Cluster Interactions

| System | DFT Method | Key Findings | Calculated Dissociation Energy (Ag₃–NCh) |

|---|

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 7-Aminocholesterol in experimental settings?

- Methodology : this compound can be synthesized using protocols involving slow evaporation of acetone solutions to form crystalline derivatives. Structural characterization is typically performed via X-ray crystallography using molybdenum Kα radiation. Data collection and refinement involve direct methods (e.g., SHELXL-97) for solving crystal structures, with validation through refinement statistics and atomic coordinates .

- Key Tools : Rigaku diffractometers, Ortep for structural visualization, and tables summarizing crystallographic data (e.g., bond angles, torsion angles) .

Q. How is this compound used to study sterol biosynthesis inhibition in fungal models?

- Experimental Design : Treat fungal cells (e.g., Cryptococcus neoformans) with this compound and quantify ergosterol and ignosterol levels via gas chromatography. Compare results between wild-type and RTA1-overexpressing strains to assess resistance mechanisms .

- Critical Controls : Include untreated controls and validate sterol quantification methods using internal standards. Ensure reproducibility by repeating experiments under both aerobic and hypoxic conditions .

Advanced Research Questions

Q. What molecular mechanisms underlie RTA1-mediated resistance to this compound in fungal pathogens?

- Mechanistic Insights : RTA1 encodes a plasma membrane protein that bypasses sterol-mediated signaling pathways rather than directly effluxing this compound. Overexpression disrupts sphingolipid metabolism and suppresses phytosphingosine toxicity, suggesting a role in coordinating membrane composition with endocytic trafficking .

- Experimental Validation : Use fluorescence microscopy and pulse-chase assays to localize Rta1p and measure its turnover rate. Combine gene deletion studies (e.g., ΔRTA1) with transcriptomic analysis (qRT-PCR) to identify regulatory inputs like hypoxia-responsive transcription factors (Rox1p, Mot3p) .

Q. How can structural data from this compound crystals inform drug design against fungal infections?

- Structural Analysis : The imine derivative’s crystal structure reveals key interactions between the amino group and sterol-binding pockets. Use molecular docking simulations to predict binding affinities with fungal Δ8-Δ7 isomerase or C-14 reductase enzymes .

- Data Application : Compare with structures of azole-resistant sterol mutants to identify conserved residues for targeted inhibition .

Q. How do researchers resolve contradictions in data on this compound’s impact on ergosterol biosynthesis?

- Data Reconciliation : While this compound reduces ergosterol levels similarly in RTA1-overexpressing and wild-type strains, toxicity arises from disrupted signaling pathways rather than sterol depletion. Use genetic knockouts (e.g., ΔERG11) and lipidomic profiling to distinguish between direct enzymatic inhibition and secondary signaling effects .

- Statistical Approaches : Apply the 2^(-ΔΔCT) method for qRT-PCR data normalization to ensure accurate quantification of sterol pathway genes (e.g., ERG3, ERG25) .

Q. What role does the RTA1 gene cluster play in iron-regulated fungal responses to this compound?

- Gene Network Analysis : The RTA1 cluster includes iron-responsive genes (e.g., NIT22, OXR1) linked to siderophore biosynthesis. Use chromatin immunoprecipitation (ChIP) to map promoter regions regulated by iron-dependent transcription factors (e.g., Upc2p) .

- Functional Studies : Combine iron-limiting conditions with RNA-seq to identify co-regulated genes. Validate using RTA1-lacZ reporter assays to dissect promoter elements responsive to iron and hypoxia .

Methodological Best Practices

Q. How should researchers document this compound experiments for reproducibility?

- Reporting Standards : Follow Beilstein Journal guidelines:

- Detail synthesis protocols (solvents, crystallization time) .

- Provide raw crystallography data (e.g., CIF files) as supplementary material .

- For in vivo studies, include strain genotypes, growth conditions, and sterol quantification methods .

Q. What statistical methods are recommended for analyzing gene expression data in this compound studies?

- qRT-PCR Analysis : Use the 2^(-ΔΔCT) method with housekeeping genes (e.g., ACT1) for normalization. Validate with biological triplicates and report fold changes with 95% confidence intervals .

- Microarray Data : Apply Benjamini-Hochberg correction for multiple testing. Highlight genes with ≥2-fold expression changes (e.g., RTA1, CUP2) and cross-validate with functional assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。